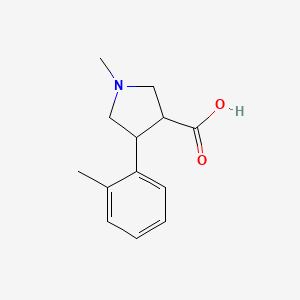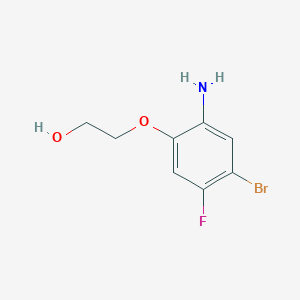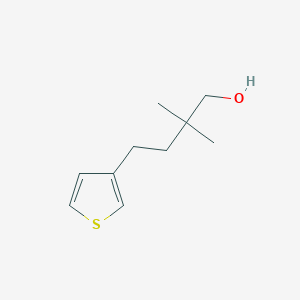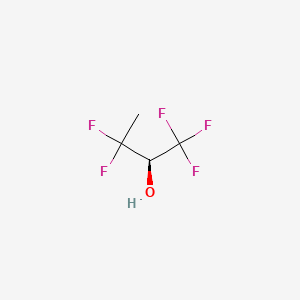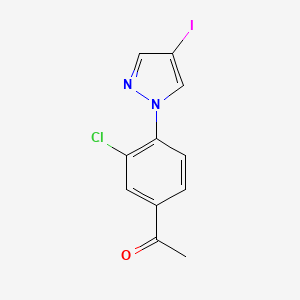
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a complex organic compound that features a pyrazole ring substituted with chlorine and iodine atoms.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with similar compounds such as:
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine .
These compounds share structural similarities but differ in their specific substituents and ring structures, leading to unique properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H8ClIN2O |
|---|---|
Molekulargewicht |
346.55 g/mol |
IUPAC-Name |
1-[3-chloro-4-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8ClIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3 |
InChI-Schlüssel |
AVJZKYDASFQGSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


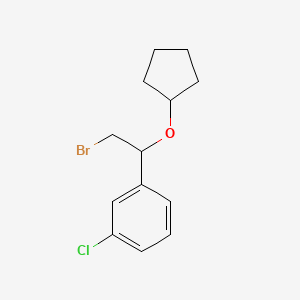
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
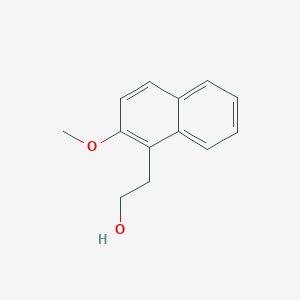
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)

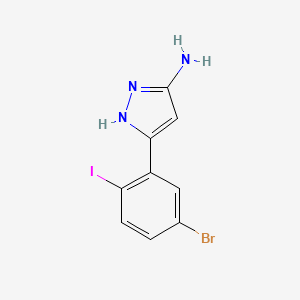
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
